molecular formula C23H24N4O4 B11024877 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B11024877
M. Wt: 420.5 g/mol
InChI Key: USLUGVQTDVMHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a structurally complex molecule featuring a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further attached to a 7,8-dimethoxy-substituted benzazepin ring. The dimethoxy substituents likely enhance solubility and modulate electronic properties, which could influence binding affinity and metabolic stability.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C23H24N4O4/c1-30-20-11-16-7-9-26(23(29)13-17(16)12-21(20)31-2)14-22(28)24-8-10-27-15-25-18-5-3-4-6-19(18)27/h3-7,9,11-12,15H,8,10,13-14H2,1-2H3,(H,24,28)

InChI Key

USLUGVQTDVMHFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=NC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Benzazepine Core: The benzazepine structure is often prepared through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative, under basic conditions.

    Linking the Two Moieties: The final step involves the coupling of the benzimidazole and benzazepine structures via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where the benzimidazole is alkylated with an ethyl halide derivative of the benzazepine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzazepine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a combination of a benzimidazole moiety and a benzazepine structure, which are known for their significant biological activities. The synthesis typically involves multi-step organic reactions:

Synthetic Routes:

  • Benzimidazole Intermediate: Synthesized via the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Benzazepine Intermediate: Prepared through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The final step involves linking the two intermediates using acetic anhydride or acetyl chloride under basic conditions.

These synthetic methods are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.

Biological Activities

Research indicates that N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structural features possess antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the benzimidazole moiety is often associated with enhanced antibacterial activity.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Compounds with similar frameworks have demonstrated antiproliferative effects against cancer cell lines, including breast cancer (MDA-MB-231) . Research indicates that the unique combination of functional groups may provide distinct biological activities that enhance therapeutic efficacy.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. Studies on related benzimidazole derivatives have shown their ability to inhibit vital enzymes in mycobacterial metabolism, suggesting a potential mechanism for antitubercular activity .

Case Study 1: Antimicrobial Evaluation

In vitro studies evaluated the antimicrobial efficacy of derivatives related to this compound against Streptococcus faecalis and methicillin-resistant Staphylococcus aureus. Results indicated significant inhibition at minimal inhibitory concentration (MIC) values, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of benzimidazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results showed that specific derivatives exhibited remarkable potency against MDA-MB-231 cells, supporting the hypothesis that structural modifications can enhance anticancer properties .

Conclusion and Future Directions

This compound represents a promising candidate in medicinal chemistry with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles.

Further studies should focus on:

  • Comprehensive in vivo evaluations to assess therapeutic efficacy.
  • Structural modifications to enhance selectivity and reduce toxicity.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites, while the benzazepine structure might fit into hydrophobic pockets, facilitating binding and activity.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
Target Compound Not provided 7,8-Dimethoxy benzazepin, ethyl-acetamide Inferred enzyme inhibition
W1 (3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) C20H16N4O4S Dinitrophenyl, thioacetamido Antimicrobial, Anticancer
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) C22H20N4O3 Benzodioxol, methylbenzyl linker IDO1 Inhibitor
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide C13H14N4O2 Ethyl, imidazo-benzimidazol Not specified
  • Key Differences: The target compound’s 7,8-dimethoxy benzazepin ring distinguishes it from W1’s dinitrophenyl group and Compound 28’s benzodioxol. The ethyl-acetamide linkage in the target compound contrasts with W1’s thioacetamido group, which may influence hydrogen-bonding capacity and metabolic stability. Compound 28’s benzodioxol substituent shares functional similarity with the target’s dimethoxy groups, suggesting overlapping solubility or pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound may improve aqueous solubility compared to W1’s hydrophobic dinitrophenyl group.

Biological Activity

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzimidazole moiety : Known for various pharmacological activities.
  • Benzazepine core : Implicated in neuropharmacological effects.
  • Dimethoxy groups : Often associated with increased lipophilicity and biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC24H27N5O4
Molecular Weight449.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Specifically, it has been linked to:

  • Inhibition of HDAC (Histone Deacetylases) : This mechanism can lead to altered gene expression profiles beneficial in cancer therapy .
  • Modulation of cannabinoid receptors : Potential analgesic and anti-inflammatory effects have been observed through activation of CB2 receptors .

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating HDAC activity and influencing cell cycle progression.
  • Analgesic Effects : The compound has demonstrated efficacy in reducing pain responses in animal models, suggesting a role in neuropathic pain management.
  • Neuroprotective Properties : It may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study involving peripheral blood mononuclear cells (PBMCs) treated with the compound showed a significant reduction in viable CD4+FOXP3+ Treg cells after 24 hours, suggesting its potential to enhance anti-tumor immune responses .

Case Study 2: Pain Management

In a neuropathic pain model, administration of the compound resulted in a dose-dependent reduction of behavioral responses associated with pain, supporting its analgesic properties. The IC50 values for sodium channel inhibition were notably low, indicating high potency .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey ActivityIC50 (nM)
Compound A (similar structure)HDAC inhibition50
Compound B (related benzodiazepine)CB2 receptor agonist30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.